molecular formula C21H19N3OS B10801658 7-{[(4-Methylpyridin-2-yl)amino](3-methylthiophen-2-yl)methyl}quinolin-8-ol

7-{[(4-Methylpyridin-2-yl)amino](3-methylthiophen-2-yl)methyl}quinolin-8-ol

Cat. No.: B10801658
M. Wt: 361.5 g/mol
InChI Key: HMRFJTICBMUXDH-UHFFFAOYSA-N
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Description

Its structure features a quinolin-8-ol core substituted at the 7-position with a Betti reaction-derived aminomethyl group, combining a 4-methylpyridin-2-ylamino moiety and a 3-methylthiophen-2-yl group. The compound’s molecular formula is C21H19N3OS, with a molecular weight of 361.46 g/mol (). Key physicochemical properties include a logP value of 3.63 (indicating moderate lipophilicity) and a polar surface area of 52.6 Ų, suggesting balanced solubility and membrane permeability (). The compound’s stereochemistry is noted as a racemic mixture, which may influence its biological interactions ().

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

7-[[(4-methylpyridin-2-yl)amino]-(3-methylthiophen-2-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C21H19N3OS/c1-13-7-10-22-17(12-13)24-19(21-14(2)8-11-26-21)16-6-5-15-4-3-9-23-18(15)20(16)25/h3-12,19,25H,1-2H3,(H,22,24)

InChI Key

HMRFJTICBMUXDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=CS4)C

Origin of Product

United States

Biological Activity

The compound 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is a derivative of quinolinol, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is C21H18N4OC_{21}H_{18}N_{4}O, with a molecular weight of 358.39 g/mol. The compound features a quinoline backbone substituted with a methylpyridine and a methylthiophene group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol exhibit significant anticancer properties. A study on related quinolinol derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, these compounds were shown to downregulate oncogenes such as MYC in B-cell lymphoma models, leading to decreased tumor growth .

Antimicrobial Properties

Quinolinol derivatives are also recognized for their antimicrobial activities. In vitro studies have shown that similar compounds possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis and disruption of membrane integrity .

Case Studies

  • B-cell Lymphoma Study : In a study investigating the effects of quinolinol derivatives on B-cell lymphoma, treatment with 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol resulted in significant growth inhibition in both IGH-translocation positive and negative cells. The compound induced apoptosis as evidenced by an increased percentage of cells in the sub-G1 phase of the cell cycle .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Biological Activity Mechanism Efficacy Reference
AnticancerInduces apoptosisSignificant growth inhibition
AntimicrobialDisrupts DNA synthesisEffective against bacteria

Research Findings

Recent studies have highlighted the potential of quinolinol derivatives as dual-action agents capable of targeting multiple pathways in cancer cells while also providing antimicrobial benefits. The ability to modulate gene expression and influence epigenetic markers (e.g., H3K27ac levels) suggests that these compounds may play a role in broader therapeutic strategies for cancer treatment .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol show effective inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study: Antibacterial Screening

A recent study synthesized several quinoline derivatives and tested their antibacterial activity using the well diffusion method. Among these, certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents . The presence of specific functional groups in the structure was linked to enhanced activity against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer properties. The compound's ability to interact with cellular pathways makes it a candidate for further exploration in cancer therapy.

Case Study: Antiproliferative Activity

In another study, a library of quinoline derivatives was tested for antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma). The results indicated that some derivatives significantly inhibited cell proliferation, highlighting the potential of quinoline-based compounds in cancer treatment .

Mechanistic Insights

The mechanisms underlying the biological activities of quinoline derivatives often involve interaction with DNA or specific enzymes within microbial cells or cancer cells. Research has shown that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting critical signaling pathways necessary for cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Variations in substituents on the quinoline ring can dramatically influence biological activity. For example, the introduction of electron-withdrawing groups has been associated with increased antibacterial potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 8-hydroxyquinoline derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name (ID) Substituents (R1, R2) Molecular Weight (g/mol) logP Melting Point (°C) Key Applications/Activities
Target Compound () R1 = 3-methylthiophen-2-yl, R2 = 4-methylpyridin-2-yl 361.46 3.63 N/A Under investigation (structural analog studies)
7-[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methylquinolin-8-ol () R1 = 4-(trifluoromethyl)phenyl, R2 = 4-methylpyridin-2-yl 409.41 ~4.1* 151–153 Cytoprotective agent, PDIA1 inhibition ()
7-[(Pyridin-2-ylamino)(phenyl)methyl]quinolin-8-ol () R1 = phenyl, R2 = pyridin-2-yl 342.38 3.12 172–174 Antibacterial screening ()
7-[(4-Chlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol () R1 = 4-chlorophenyl, R2 = pyridin-2-yl 377.82 3.85 N/A HIV integrase inhibition (screening) ()
Adaptaquin (7-{(4-chlorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl}quinolin-8-ol) () R1 = 4-chlorophenyl, R2 = 3-hydroxypyridin-2-yl 377.82 2.98 N/A Prolyl hydroxylase inhibitor, neuroprotectant ()

*Estimated based on trifluoromethyl group’s contribution to lipophilicity.

Key Comparative Insights

Substituent Effects on Lipophilicity :

  • The trifluoromethylphenyl group in ’s compound increases logP (~4.1) compared to the target compound’s 3-methylthiophen-2-yl (logP 3.63), reflecting stronger electron-withdrawing and hydrophobic effects ().
  • The 3-hydroxypyridin-2-yl group in adaptaqin reduces logP (2.98) due to its polar hydroxyl group, enhancing aqueous solubility ().

Biological Activity Trends :

  • Cytoprotection : Trifluoromethylphenyl derivatives (e.g., ’s compound 27) show cytoprotective effects, likely due to enhanced membrane interaction and protein binding ().
  • Antimicrobial Activity : Pyridin-2-yl/phenyl analogs () exhibit antibacterial properties, with Gram-positive selectivity linked to the phenyl group’s planar geometry ().
  • Enzyme Inhibition : Adaptaqin’s 3-hydroxypyridin-2-yl group confers prolyl hydroxylase inhibition, while the target compound’s thiophene may favor interactions with sulfur-binding enzymes ().

Synthetic Methodologies :

  • The target compound’s synthesis likely follows a Betti reaction pathway, similar to and . However, heterogeneous catalysts (e.g., MCM-41-tryptophan-Zn in ) improve yields and sustainability compared to traditional homogeneous catalysts ().

Cytotoxicity Considerations: Initial 8-hydroxyquinoline derivatives () showed cytotoxicity due to metal-chelating properties, but substituent optimization (e.g., methylpyridinyl and thiophenyl groups) in the target compound may mitigate this ().

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